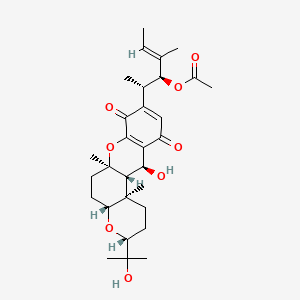
Stemphone
概要
説明
Stemphone is a compound produced by the fungal strain Aspergillus sp. FKI-2136. It belongs to a class of compounds known as tetracyclic quinones. This compound has garnered significant interest due to its ability to potentiate the activity of imipenem against methicillin-resistant Staphylococcus aureus (MRSA). This compound, along with its analogs, has shown promising antimicrobial properties, making it a valuable subject of study in the field of antibiotic resistance .
準備方法
Synthetic Routes and Reaction Conditions: Stemphone and its analogs are typically isolated from the culture broth of Aspergillus sp. FKI-2136. The fungal strain is cultured under specific conditions, and the compounds are extracted using solvent extraction methods. The isolation process involves silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to purify the compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus sp. FKI-2136. The fungal strain is grown in bioreactors with optimized nutrient media to maximize the yield of this compound. The fermentation broth is then subjected to solvent extraction and chromatographic techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions: Stemphone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are studied for their enhanced antimicrobial properties and reduced cytotoxicity .
科学的研究の応用
Stemphone has a wide range of scientific research applications:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as building blocks for synthesizing new compounds.
Biology: The compound is used to study the mechanisms of antibiotic resistance in bacteria, particularly MRSA.
Medicine: this compound’s ability to potentiate the activity of imipenem makes it a potential candidate for developing new treatments for antibiotic-resistant infections.
Industry: The compound’s antimicrobial properties are explored for use in industrial applications, such as preservatives and disinfectants
作用機序
Stemphone exerts its effects by potentiating the activity of imipenem against MRSA. It achieves this by decreasing the minimum inhibitory concentration (MIC) of imipenem, making the bacteria more susceptible to the antibiotic. The exact molecular targets and pathways involved in this potentiation are still under investigation, but it is believed that this compound interferes with the bacterial cell wall synthesis or other essential cellular processes .
類似化合物との比較
Stemphone is unique due to its tetracyclic quinone structure and its potent activity against MRSA. Similar compounds include:
Cochlioquinone D: A structurally related compound isolated from the same fungal strain.
This compound B and C: Analogous compounds with similar structures and biological activities.
Other Quinones: Compounds such as emodins, fumigatins, and sorbicillinoids, which share some structural similarities but differ in their specific biological activities
This compound’s uniqueness lies in its potent antimicrobial properties and its ability to enhance the efficacy of existing antibiotics, making it a valuable compound for further research and development.
特性
IUPAC Name |
[(E,2S,3S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhex-4-en-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h9,14,16,20-21,24-25,27,34-35H,10-13H2,1-8H3/b15-9+/t16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFWCZMBHASRBJ-CCZFOCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54854-92-1 | |
| Record name | Stemphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054854921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


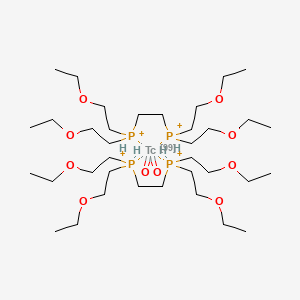
![[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1234516.png)
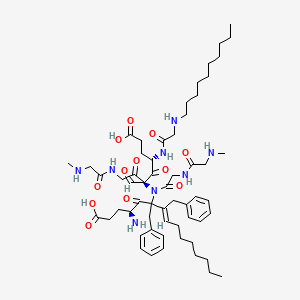
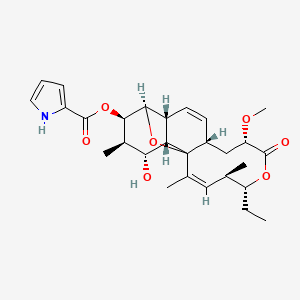
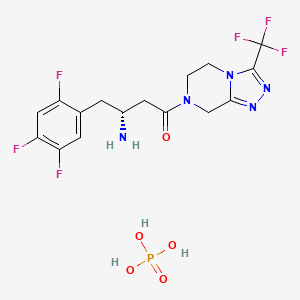



![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)
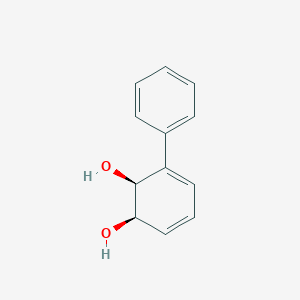
![N-[(E)-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1234534.png)
![1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1234535.png)
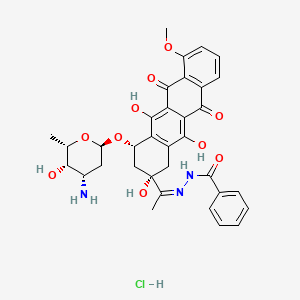
![(2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1234537.png)
